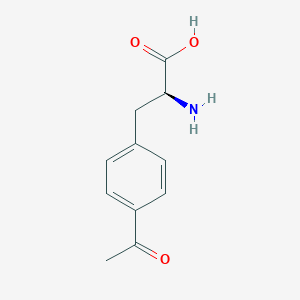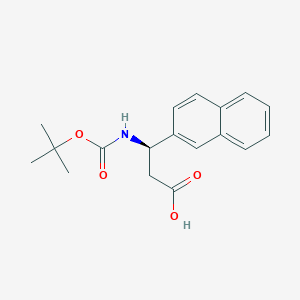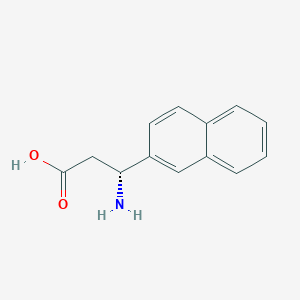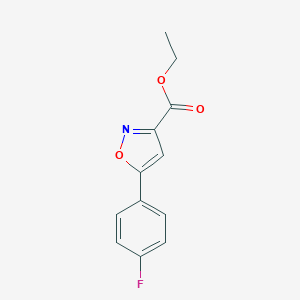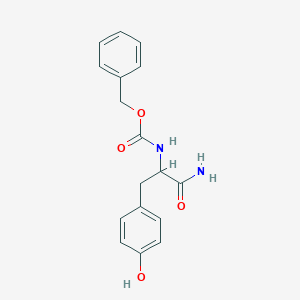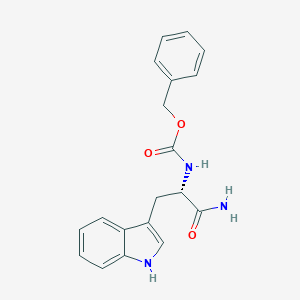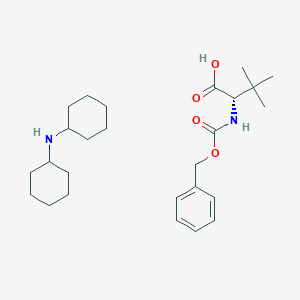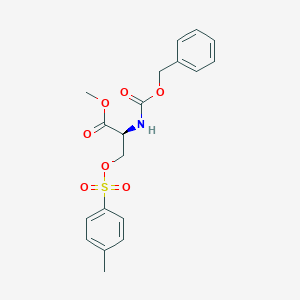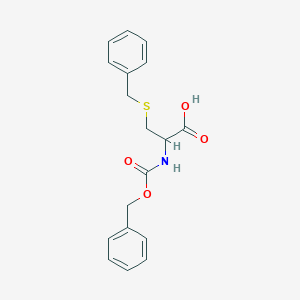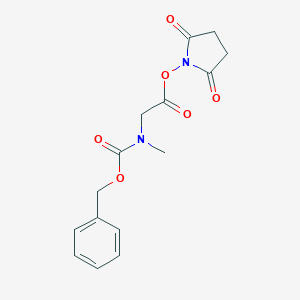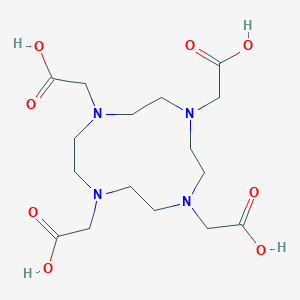
DOTA
概述
描述
四氮杂环十二烷-1,4,7,10-四乙酸,也称为 TETRAXETAN,是一种有机化合物,其化学式为 (CH₂CH₂NCH₂CO₂H)₄。它由一个中心 12 元四氮杂环组成,包含四个氮原子。 TETRAXETAN 作为络合剂被广泛使用,特别是在生理条件下形成稳定且惰性的络合物,使其适合络合镧系元素离子 .
科学研究应用
四氮杂环十二烷-1,4,7,10-四乙酸在科学研究中有广泛的应用,包括:
化学: 四氮杂环十二烷-1,4,7,10-四乙酸在配位化学中用作螯合剂,与金属离子形成稳定的络合物。
生物学: 它用于开发放射性标记化合物,用于成像和治疗,特别是在癌症研究中。
医学: 四氮杂环十二烷-1,4,7,10-四乙酸是放射性药物的关键成分,例如用于前列腺癌靶向放射性配体治疗的镥-177 醋酸维匹伏肽四氮杂环十二烷-1,4,7,10-四乙酸.
作用机制
四氮杂环十二烷-1,4,7,10-四乙酸通过与金属离子形成稳定的络合物发挥作用。在镥-177 醋酸维匹伏肽四氮杂环十二烷-1,4,7,10-四乙酸的情况下,该化合物会结合到前列腺癌细胞的前列腺特异性膜抗原 (PSMA) 上。 结合后,放射性标记化合物被内化到细胞中,在那里释放辐射来破坏或摧毁癌细胞,而对周围的健康组织的影响最小 .
生化分析
Biochemical Properties
DOTA (Tetraxetan) is a high-affinity chelating agent for di- and trivalent cations . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, forms stable and inert complexes under physiological conditions .
Cellular Effects
The cellular effects of this compound (Tetraxetan) are primarily observed through its use in radiolabeled form in cancer research . For instance, Bombesin (BN) peptides functionalized with this compound chelator have been used for PET imaging of cancer . These peptides show high metabolic stability in plasma .
Molecular Mechanism
The molecular mechanism of this compound (Tetraxetan) is based on its ability to form stable and inert complexes with metal ions . These complexes can be attached to biomolecules such as peptides, which can then be used for imaging or therapeutic purposes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound (Tetraxetan) exhibits high stability . For instance, this compound-coupled peptides radiolabeled with 68Ga showed high metabolic stability in plasma . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Dosage Effects in Animal Models
In animal models, the effects of this compound (Tetraxetan) vary with different dosages . For example, in MDA-MB-231 tumor-bearing nude mice, a Bombesin peptide linked to this compound exhibited higher tumor uptake than other radiolabeled Bombesin peptides investigated in the study .
Metabolic Pathways
The metabolic pathways of this compound (Tetraxetan) are primarily related to its role as a chelating agent . It forms stable complexes with metal ions, which can then be attached to biomolecules for various applications .
Transport and Distribution
The transport and distribution of this compound (Tetraxetan) within cells and tissues are largely determined by the biomolecules it is attached to . For instance, this compound-coupled peptides exhibit rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Subcellular Localization
The subcellular localization of this compound (Tetraxetan) is also dependent on the biomolecules it is attached to . For example, this compound-coupled peptides used for PET imaging of cancer are designed to target specific receptors on cancer cells .
准备方法
合成路线和反应条件: 四氮杂环十二烷-1,4,7,10-四乙酸是由被称为环烯的环状化合物合成的。环烯中四个仲胺基团被修饰,将 N-H 中心替换为 N-CH₂CO₂H 基团。 所得的氨基多羧酸在羧酸基团电离后,成为二价和三价阳离子的高亲和力螯合剂 .
工业生产方法: 四氮杂环十二烷-1,4,7,10-四乙酸的工业生产涉及固相合成法。这种方法可以有效且经济地制备用于成像和治疗的四氮杂环十二烷-1,4,7,10-四乙酸连接肽。 该方法涉及在固相载体上用环烯前体制备的四氮杂环十二烷-1,4,7,10-四乙酸螯合剂对肽进行功能化修饰 .
化学反应分析
反应类型: 四氮杂环十二烷-1,4,7,10-四乙酸会发生多种类型的反应,包括络合、螯合和配位反应。 它通过其四个胺基和四个羧酸基团与金属离子,特别是镧系元素形成稳定的络合物 .
常用试剂和条件: 四氮杂环十二烷-1,4,7,10-四乙酸反应中常用的试剂包括金属盐(例如氯化镥)、溶剂(例如水、乙醇)和缓冲液(例如乙酸缓冲液)。 反应通常在温和条件下进行,例如室温和中性 pH .
主要产物: 四氮杂环十二烷-1,4,7,10-四乙酸反应形成的主要产物是金属螯合物。 这些络合物非常稳定且惰性,使其适用于医学成像和治疗等各种应用 .
相似化合物的比较
四氮杂环十二烷-1,4,7,10-四乙酸因其在形成金属螯合物方面的超高亲和力和稳定性而独树一帜。类似的化合物包括:
环烯: 四氮杂环十二烷-1,4,7,10-四乙酸的前体,用于合成各种螯合剂。
EDTA(乙二胺四乙酸): 另一种广泛使用的螯合剂,但其稳定性低于四氮杂环十二烷-1,4,7,10-四乙酸。
DTPA(二乙烯三胺五乙酸): 与 EDTA 类似,但稳定性更高,用于医学成像.
四氮杂环十二烷-1,4,7,10-四乙酸因其能够在生理条件下形成高度稳定的络合物而脱颖而出,使其成为医学和工业应用的理想选择。
属性
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRUFUQRNWCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208984 | |
| Record name | Tetraxetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Aldrich MSDS] | |
| Record name | DOTA acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60239-18-1 | |
| Record name | DOTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DOTA acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060239181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraxetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTE449DGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

